Structural Fingerprint and Purity Profile
The structural identity of Methyl 2-fluoro-6-hydrazinylbenzoate is unequivocally differentiated from its 3- and 4-hydrazinyl positional isomers by a unique combination of InChI Key and canonical SMILES string, which define its specific atomic connectivity . Commercially, it is offered at a minimum purity of 95%, which is a critical specification for reproducible synthetic outcomes . For comparison, its 4-hydrazinyl isomer (CAS 1367356-26-0) shares the same molecular formula and weight (C8H9FN2O2; 184.17 g/mol) but exhibits a different InChI Key, directly impacting its chromatographic retention time and reactivity [1].
| Evidence Dimension | Structural Fingerprint & Purity |
|---|---|
| Target Compound Data | InChI Key: NFBJXPJWXYYARF-UHFFFAOYSA-N; Purity ≥95% |
| Comparator Or Baseline | Methyl 2-fluoro-4-hydrazinylbenzoate (InChI Key: ZAHOCWNHNWSCHI-UHFFFAOYSA-N); Methyl 2-fluoro-3-hydrazinylbenzoate (InChI Key: XFJUIHRFJZDQEU-UHFFFAOYSA-N) |
| Quantified Difference | Unique InChI Key and SMILES string; Purity spec. 95% |
| Conditions | Standard InChI generation and commercial product specification |
Why This Matters
For procurement, this ensures the correct isomer is ordered to avoid failed syntheses due to incorrect regiochemistry.
- [1] American Elements. (2022). CAS 1367356-26-0: Methyl 2-fluoro-4-hydrazinylbenzoate. View Source
